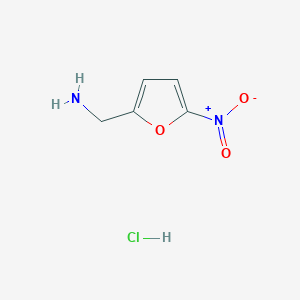
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of m-difluorobenzene was achieved through a continuous-flow double diazotization process . Another method involves treating cyanogen chloride with sulfur trioxide . Methyl-2-(chlorosulfonyl)benzoate and 2-(trifluoromethyl)aniline were taken as starting materials and the whole benzothiazine synthesis was completed in three steps .Molecular Structure Analysis
The molecular structure of Methyl 2-(chlorosulfonyl)-4-fluorobenzoate is represented by the formula C8H7ClO4S .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of m-difluorobenzene involves a double diazotization process from m-phenylenediamine . Another reaction involves [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, Methyl 2-(chlorosulfonyl)acetate has a molecular weight of 172.59 and is stored in a refrigerator . Methyl 2-(chlorosulfonyl)benzoate is a white to pale yellow or cream powder .Applications De Recherche Scientifique
Pharmaceutical Intermediates
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive sulfonyl chloride group can be utilized to introduce sulfonamide functionalities into molecules, which are prevalent in many drugs due to their stability and medicinal properties .
Saccharin Synthesis
This compound plays a role in the synthesis of saccharin, an artificial sweetener. The chlorosulfonyl group acts as a key functional group in the multi-step synthesis process, aiding in the formation of the saccharin’s benzisothiazolone ring system .
Dye Manufacturing
In the dye industry, Methyl 2-(chlorosulfonyl)-4-fluorobenzoate is used to create complex dyes. The compound can act as a sulfonylation agent, introducing sulfonyl groups into dye precursors, which can significantly alter the dye’s absorption properties and stability .
Pigment Production
Similar to dyes, this chemical serves as an intermediate in the production of pigments. Its ability to introduce various functional groups into organic molecules makes it valuable for modifying the color properties and solubility of pigments .
Antitumor Research
Derivatives of Methyl 2-(chlorosulfonyl)-4-fluorobenzoate have been isolated from marine endophytic fungi and shown moderate antitumor activities. These derivatives are being studied for their potential use in cancer treatment and their mechanisms of action.
Antimicrobial Applications
The same derivatives that show promise in antitumor research also exhibit antimicrobial activities. This indicates potential for the development of new antibiotics or antimicrobial agents, especially in a time when antibiotic resistance is a growing concern.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Thiazine derivatives, which include compounds similar to Methyl 2-(chlorosulfonyl)-4-fluorobenzoate, are biologically active and play an important role in the treatment of various diseases. They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents . Therefore, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration.
Propriétés
IUPAC Name |
methyl 2-chlorosulfonyl-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNCTHJWHJYMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)




![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)


![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)


